molecular formula C22H24ClN5O7 B074091 METHYL N-[3-(ACETYLAMINO)-4-[(2-CHLORO-4-NITROPHENYL)AZO]PHENYL]-N-(3-METHOXY-3-OXOPROPYL)-BETA-ALANINATE CAS No. 1260-35-1

METHYL N-[3-(ACETYLAMINO)-4-[(2-CHLORO-4-NITROPHENYL)AZO]PHENYL]-N-(3-METHOXY-3-OXOPROPYL)-BETA-ALANINATE

Cat. No.: B074091
CAS No.: 1260-35-1
M. Wt: 505.9 g/mol
InChI Key: FLXMHYAPIQKKCZ-UHFFFAOYSA-N
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Description

Methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate is a complex organic compound with a molecular formula of C22H24ClN5O7 This compound is characterized by its intricate structure, which includes an acetamido group, a diazenyl group, and a methoxy-oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL N-[3-(ACETYLAMINO)-4-[(2-CHLORO-4-NITROPHENYL)AZO]PHENYL]-N-(3-METHOXY-3-OXOPROPYL)-BETA-ALANINATE involves multiple steps. One common method includes the diazotization of 2-chloro-4-nitroaniline followed by coupling with an acetamido-substituted aniline derivative. The final step involves esterification with methoxy-oxopropyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazenyl and acetamido groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different chemical processes.

Scientific Research Applications

Methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of METHYL N-[3-(ACETYLAMINO)-4-[(2-CHLORO-4-NITROPHENYL)AZO]PHENYL]-N-(3-METHOXY-3-OXOPROPYL)-BETA-ALANINATE involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s structure allows it to interact with various biological pathways, potentially affecting cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-acetamido-4-chlorobenzoate: Similar in structure but lacks the diazenyl and nitrophenyl groups.

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Contains similar functional groups but differs in the position and type of substituents.

Uniqueness

Methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate is unique due to its combination of acetamido, diazenyl, and methoxy-oxopropyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1260-35-1

Molecular Formula

C22H24ClN5O7

Molecular Weight

505.9 g/mol

IUPAC Name

methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate

InChI

InChI=1S/C22H24ClN5O7/c1-14(29)24-20-13-15(27(10-8-21(30)34-2)11-9-22(31)35-3)4-7-19(20)26-25-18-6-5-16(28(32)33)12-17(18)23/h4-7,12-13H,8-11H2,1-3H3,(H,24,29)

InChI Key

FLXMHYAPIQKKCZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Key on ui other cas no.

1260-35-1

Origin of Product

United States

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